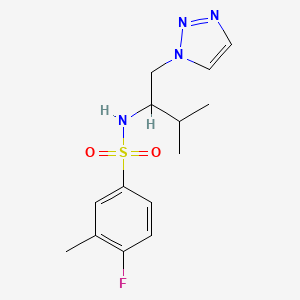
2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacological Profile
2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid has shown potential in pharmacological applications. A pyrrolizine derivative containing this compound, ML 3000, was found to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes in bovine and human thrombocytes and granulocytes. This compound displayed anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal studies, without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Synthesis Applications
This compound is also important in chemical synthesis. It was used in the asymmetric Michael reaction of (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione with 1-nitrocyclohexene, yielding optically active acetic acid derivatives (Takeda, Hoshiko, & Mukaiyama, 1981). Additionally, its derivative, 1,3-dimethyl-2-phenylbenzimidazoline-acetic acid, was utilized for photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, showing effectiveness in various photoreactions (Hasegawa et al., 2004).
Potential in Drug Development
In drug development, a DP2 receptor antagonist incorporating this compound was evaluated for treating inflammatory and respiratory diseases, including asthma. This compound, AM-461, showed promising results in Phase I clinical trials (Norman, 2011).
Chemical Interaction Studies
The compound's interaction with other chemicals has also been studied. For instance, the kinetics of its reaction with amino acid ethyl esters in carbon tetrachloride was examined, contributing to understanding its behavior in different chemical environments (Chuaqui, Atala, Márquez, & Rodríguez, 1973).
作用機序
While the exact mechanism of action for 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid was not found in the search results, it is commonly referred to as Diclofenac. Diclofenac, like other nonsteroidal anti-inflammatory drugs, works by reducing substances in the body that cause pain and inflammation.
特性
IUPAC Name |
2-(2,2-dimethyl-1-phenylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-12(2)9-13(12,8-11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQQWAUDIPDGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CC(=O)O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

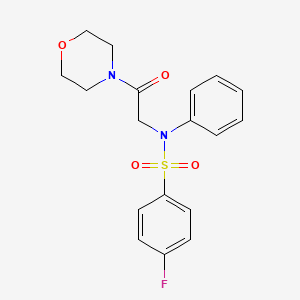
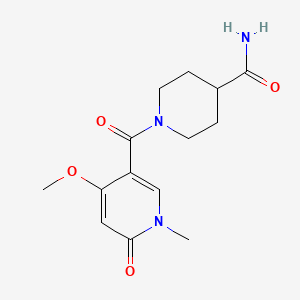
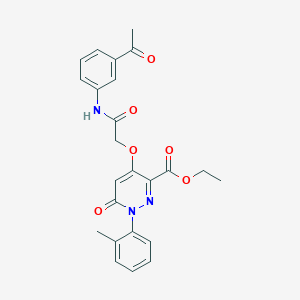
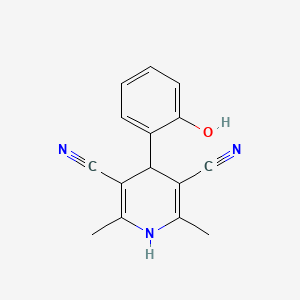

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

